molecular formula C8H11NS B103074 2(1H)-Pyridinethione, 1-ethyl-6-methyl- CAS No. 19006-73-6

2(1H)-Pyridinethione, 1-ethyl-6-methyl-

Cat. No. B103074
CAS RN: 19006-73-6
M. Wt: 153.25 g/mol
InChI Key: RECOMBKMVKDILH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(1H)-Pyridinethione, 1-ethyl-6-methyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as Pyrithione or PT and is widely used as an antifungal and antibacterial agent.

Scientific Research Applications

Pyrithione has been extensively studied for its potential applications in various fields. Its antimicrobial properties make it an ideal candidate for use in treating fungal and bacterial infections. Pyrithione has also been shown to have anticancer properties and has been studied for its potential use in cancer therapy. Additionally, Pyrithione has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism Of Action

The mechanism of action of Pyrithione is not fully understood. However, it is believed to work by disrupting the cell membrane of microorganisms, leading to cell death. Pyrithione has also been shown to inhibit the activity of certain enzymes, which can lead to the death of cancer cells.

Biochemical And Physiological Effects

Pyrithione has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including fungi and bacteria. Pyrithione has also been shown to induce apoptosis in cancer cells. Additionally, Pyrithione has been shown to have neuroprotective effects, which may be beneficial in treating neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using Pyrithione in lab experiments is its broad spectrum of antimicrobial activity. It can be used to study the effects of antimicrobial agents on a wide range of microorganisms. Additionally, Pyrithione has been shown to have anticancer and neuroprotective properties, making it a useful compound for studying cancer and neurodegenerative diseases.
However, there are also limitations to using Pyrithione in lab experiments. One limitation is that it can be toxic to certain cell types at high concentrations. Additionally, Pyrithione has been shown to have low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on Pyrithione. One area of research is the development of new and more efficient synthesis methods for Pyrithione. Additionally, there is a need for further research on the mechanism of action of Pyrithione, particularly in regards to its anticancer and neuroprotective properties. Finally, there is a need for further research on the potential applications of Pyrithione in treating other diseases, such as viral infections and autoimmune diseases.
Conclusion
In conclusion, Pyrithione is a chemical compound with potential applications in various fields, including antimicrobial therapy, cancer therapy, and neurodegenerative disease treatment. Its mechanism of action is not fully understood, but it has been shown to have broad-spectrum antimicrobial activity and anticancer and neuroprotective properties. While Pyrithione has advantages for use in lab experiments, such as its broad spectrum of antimicrobial activity, there are also limitations, such as its toxicity at high concentrations. Future research on Pyrithione should focus on developing new synthesis methods, further understanding its mechanism of action, and exploring its potential applications in treating other diseases.

Synthesis Methods

The most common method for synthesizing Pyrithione is through the reaction of 2-mercaptopyridine N-oxide with ethyl bromoacetate and methyl iodide. The reaction produces Pyrithione as a white crystalline solid with a melting point of 248-250°C.

properties

CAS RN

19006-73-6

Product Name

2(1H)-Pyridinethione, 1-ethyl-6-methyl-

Molecular Formula

C8H11NS

Molecular Weight

153.25 g/mol

IUPAC Name

1-ethyl-6-methylpyridine-2-thione

InChI

InChI=1S/C8H11NS/c1-3-9-7(2)5-4-6-8(9)10/h4-6H,3H2,1-2H3

InChI Key

RECOMBKMVKDILH-UHFFFAOYSA-N

SMILES

CCN1C(=CC=CC1=S)C

Canonical SMILES

CCN1C(=CC=CC1=S)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.